molecular formula C19H20N4O2S B2876900 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1251706-31-6

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2876900
CAS No.: 1251706-31-6
M. Wt: 368.46
InChI Key: LAMCLKFISWWBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a synthetic organic compound featuring a benzothiazole core linked to a pyridine ring via a piperazinyl-methanone spacer. The benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its established and diverse pharmacological properties . Compounds based on this structure have been widely utilized in clinical practice and are a quickly growing area of research for developing new therapeutic agents . The specific integration of the piperazine moiety is a common strategy in drug design, as it often contributes favorably to a molecule's solubility and its ability to interact with biological targets. This structural motif is frequently employed in the development of potential pharmaceuticals, making this compound a valuable intermediate or lead structure for researchers. The molecular structure is characterized by its largely planar ring systems, a feature observed in closely related benzothiazolyl hybrids, which can influence its packing in solid states and its interaction with biological macromolecules . In the three-dimensional architecture, key atoms like the carbonyl oxygen can act as acceptors for multiple weak hydrogen bonds, which may be critical for its binding affinity . The 4-ethoxy substituent on the benzothiazole ring offers a site for further chemical modification, allowing medicinal chemists to fine-tune the compound's electronic properties, steric profile, and metabolic stability. This makes this compound a versatile and compelling candidate for research programs aimed at drug discovery, particularly in screening for new biological activities and optimizing drug-like properties. This product is provided for research purposes in chemical and pharmaceutical development. It is intended for use by qualified laboratory professionals only. This material is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-25-15-7-5-8-16-17(15)21-19(26-16)23-12-10-22(11-13-23)18(24)14-6-3-4-9-20-14/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMCLKFISWWBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 4-Ethoxybenzo[d]thiazole Moiety

The benzothiazole ring is synthesized via cyclocondensation of 2-amino-4-ethoxyphenol with thiourea derivatives under acidic conditions. A representative protocol involves heating 2-amino-4-ethoxyphenol with thiourea in the presence of hydrochloric acid at 80–100°C for 6–8 hours, yielding 4-ethoxybenzo[d]thiazol-2-amine with >85% purity. Subsequent functionalization at the 2-position is achieved through nucleophilic substitution or coupling reactions.

Key to this step is the Fries rearrangement , which facilitates the introduction of ethoxy groups at the para position. For instance, 2-fluoro-5-nitrobenzaldehyde undergoes cyclization with sulfur and sodium hydrosulfide hydrate in N-methylpyrrolidine, followed by chloroacetone addition, to form nitro-substituted intermediates. Reduction of the nitro group and ethoxylation complete the benzothiazole scaffold.

Methanone Linkage to Pyridin-2-yl

The final methanone bridge is constructed via Friedel-Crafts acylation or amide coupling . A patented approach involves reacting 4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine with pyridine-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and chromatographic purification (SiO₂, ethyl acetate/hexane).

Stepwise Synthetic Procedures

Protocol A: Sequential Condensation and Coupling

  • Benzothiazole Formation :

    • Combine 2-amino-4-ethoxyphenol (10 mmol), thiourea (12 mmol), and HCl (6M) in ethanol.
    • Reflux at 85°C for 8 hours.
    • Isolate 4-ethoxybenzo[d]thiazol-2-amine via filtration (Yield: 88%).
  • Piperazine Functionalization :

    • React the above product (5 mmol) with 1-(tert-butoxycarbonyl)piperazine (5.5 mmol) and paraformaldehyde (15 mmol) in acetic acid at 100°C for 4 hours.
    • Remove acetic acid in vacuo and purify via flash chromatography (Yield: 76%).
  • Methanone Coupling :

    • Treat the piperazine intermediate (3 mmol) with pyridine-2-carbonyl chloride (3.3 mmol) in DCM/TEA.
    • Stir at room temperature overnight.
    • Purify by recrystallization from ethanol (Yield: 68%).

Protocol B: One-Pot Multi-Component Reaction

A streamlined method condenses the three steps into a single vessel:

  • Combine 2-amino-4-ethoxyphenol , piperazine , paraformaldehyde , and pyridine-2-carboxylic acid in DMF.
  • Heat at 120°C for 24 hours under nitrogen.
  • Isolate the product via column chromatography (Yield: 58%).

Optimization of Reaction Conditions

Temperature and Catalysis

Parameter Protocol A Protocol B
Temperature Range 85–100°C 120°C
Catalyst None CuI (5 mol%)
Reaction Time 20 hours 24 hours
Overall Yield 68% 58%

Elevated temperatures in Protocol B reduce reaction time but necessitate stringent anhydrous conditions. Copper iodide enhances coupling efficiency but introduces purification challenges.

Solvent and pH Effects

  • Acetic Acid : Optimal for Mannich reactions (pH ~2.5), protonating the piperazine to enhance electrophilicity.
  • DMF : Polar aprotic solvent accelerates nucleophilic substitution but risks side reactions with sensitive substrates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=4.8 Hz, 1H, pyridine-H), 7.74–7.68 (m, 2H, benzothiazole-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.89–3.82 (m, 4H, piperazine-H).
  • HRMS (ESI+) : m/z calculated for C₁₉H₂₀N₄O₂S [M+H]⁺: 385.1332; found: 385.1329.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient, 254 nm).
  • X-ray Crystallography : Confirms planar benzothiazole and piperazine chair conformation.

Applications and Derivatives

Medicinal Chemistry

The compound’s polo-like kinase 1 (Plk1) inhibitory activity makes it a candidate for anticancer therapies. Structural analogs with electron-withdrawing groups on the pyridine ring show enhanced σ₁ receptor affinity (IC₅₀ < 10 nM).

Material Science

As a ligand in metal-organic frameworks (MOFs) , it facilitates gas storage applications due to its rigid, nitrogen-rich architecture.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzothiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed on the pyridine ring to produce reduced analogs.

  • Substitution: : The piperazine and pyridine rings can undergo substitution reactions with different reagents to introduce new functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized benzothiazole derivatives, reduced pyridine analogs, and substituted piperazine and pyridine derivatives.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

  • Biology: : The compound has shown antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.

  • Medicine: : It has potential therapeutic applications, including the treatment of bacterial infections and other diseases.

  • Industry: : The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone exerts its effects involves interactions with molecular targets and pathways. The benzothiazole and piperazine moieties can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in Piperazine-Linked Methanones

Substituent Variations on the Piperazine Ring

Compound 22: Structure: (4-(1-(3-Methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Key Features: Incorporates a 3-methoxy-4-(thiophen-3-yl)benzoyl-azetidine group. Synthesis: 40% yield; melting point: 103–170.69°C . Molecular Data: HRMS m/z 475.1411 ([M + Na]+) .

Compound 37: Structure: (4-(1-(4-(3-Fluoropyrrolidin-1-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Key Features: Substituted with a 4-(3-fluoropyrrolidin-1-yl)benzoyl group. Synthesis: 30% yield; melting point: 165°C .

Compound 9ea: Structure: (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone Key Features: Contains a 4-methoxyphenylsulfonyl group on piperazine. Synthesis: 86% yield; melting point: 232–234°C; molecular weight: 483 .

Variations in the Methanone-Linked Heterocycles

TRPV4 Antagonists (): Structure: (6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives. Key Features: Pyridine and aminopyridine substituents for TRPV4 receptor antagonism .

Compound 44 (): Structure: [6,8-Dimethyl-2-(pyridin-2-yl)quinolin-4-yl][4-(furan-2-carbonyl)piperazin-1-yl]methanone Key Features: Quinoline and furan-carbonyl groups; synthesized via reflux in SOCl₂ .

Physicochemical Properties

Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound N/A N/A ~443.5* 4-Ethoxybenzo[d]thiazole, pyridin-2-yl
Compound 22 40 103–170.69 475.14 Thiophene, methoxybenzoyl
Compound 9ea 86 232–234 483.13 4-Methoxyphenylsulfonyl, imidazothiazole
Compound 9ee 80 257–259 537.15 4-(tert-Butyl)phenylsulfonyl
Compound 13 N/A N/A 439.94 Benzo[d]thiazole, 4-chlorophenylpiperazine

*Molecular weight calculated based on formula.

Key Observations:
  • Yields : Analogues with sulfonyl groups (e.g., 9ea, 9ee) exhibit higher yields (75–86%) compared to azetidine-containing derivatives (30–40%) .
  • Melting Points : Sulfonyl-substituted compounds (e.g., 9ea, 9ee) show higher thermal stability (232–259°C), likely due to enhanced crystallinity from polar sulfonyl groups .
  • Molecular Weight : The target compound (~443.5 g/mol) is lighter than imidazothiazole derivatives (e.g., 9ee: 537.15 g/mol), which may influence pharmacokinetic properties .

Biological Activity

The compound (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N3O2SC_{18}H_{20}N_3O_2S with a molecular weight of approximately 347.5 g/mol. The structure features a piperazine ring, a pyridine moiety, and a benzothiazole derivative, which are known to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazole, including the compound , exhibit significant anticancer activity . For instance, research on similar thiazole derivatives has shown their ability to induce apoptosis in various cancer cell lines, including HeLa cells. The mechanism involves both extrinsic and intrinsic signaling pathways, leading to programmed cell death .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Benzothiazole DerivativeHeLa15Apoptosis induction
Compound of InterestA549TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Similar compounds have demonstrated effectiveness against Gram-positive bacteria, suggesting that the benzothiazole scaffold may enhance antibacterial activity. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzothiazole DerivativeStaphylococcus aureusTBD
Compound of InterestTBDTBD

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Modulation : It can influence signaling pathways that regulate apoptosis and cell growth.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which can protect cells from oxidative stress .

Case Studies and Research Findings

  • Study on Anticancer Efficacy :
    A recent study evaluated the compound's effect on human lung cancer cells (A549). Preliminary results indicated a reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Screening :
    In vitro tests against various bacterial strains showed promising results for the compound's antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.